Cas no 58755-90-1 (3-(4-Fluorophenyl)furan-2,5-dione)

3-(4-Fluorophenyl)furan-2,5-dione is a fluorinated furan derivative with applications in organic synthesis and pharmaceutical research. Its key structural feature—a furan-2,5-dione core substituted with a 4-fluorophenyl group—enhances reactivity in cycloaddition and nucleophilic substitution reactions. The fluorine substituent improves metabolic stability and binding affinity in bioactive molecules, making it valuable for medicinal chemistry. This compound serves as a versatile intermediate in the synthesis of heterocyclic compounds, fluorinated polymers, and potential drug candidates. Its high purity and well-defined structure ensure reproducibility in research applications. Suitable for controlled reactions, it offers precise functionalization opportunities in complex molecular frameworks.
3-(4-Fluorophenyl)furan-2,5-dione structure
58755-90-1 structure
Product Name:3-(4-Fluorophenyl)furan-2,5-dione
CAS No:58755-90-1
MF:C10H5FO3
MW:192.143306493759
CID:1090461
PubChem ID:577805
Update Time:2025-10-16

3-(4-Fluorophenyl)furan-2,5-dione Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Fluorophenyl)furan-2,5-dione
    • (4-fluoro-phenyl)-maleic acid anhydride
    • 3-(4-fluorophenyl)-2,5-dihydrofuran-2,5-dione
    • 3-(4-Fluorophenyl)-2,5-furandione
    • 3-(4-fuorophenyl)furan-2,5-dione
    • 4-fluorophenylmaleic anhydride
    • AC1LB7L7
    • ALBB-005825
    • CTK7H6823
    • p-Fluorophenyl maleic anhydride
    • SBB047966
    • STK500908
    • SB61167
    • 3-(4-Fluorophenyl)-2,5-furandione #
    • A914236
    • 58755-90-1
    • SCHEMBL1471995
    • AKOS005171629
    • MDL: MFCD12027109
    • Inchi: 1S/C10H5FO3/c11-7-3-1-6(2-4-7)8-5-9(12)14-10(8)13/h1-5H
    • InChI Key: NNKSECDWBIVLNL-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1C(=O)OC(C=1)=O

Computed Properties

  • Exact Mass: 192.02225
  • Monoisotopic Mass: 192.02227218g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • PSA: 43.37

3-(4-Fluorophenyl)furan-2,5-dione Security Information

  • HazardClass:IRRITANT
  • Storage Condition:Sealed in dry,2-8°C

3-(4-Fluorophenyl)furan-2,5-dione Pricemore >>

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Additional information on 3-(4-Fluorophenyl)furan-2,5-dione

Recent Advances in the Study of 3-(4-Fluorophenyl)furan-2,5-dione (CAS: 58755-90-1)

3-(4-Fluorophenyl)furan-2,5-dione (CAS: 58755-90-1) is a fluorinated furan derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have explored its role as a versatile building block for the synthesis of bioactive compounds, particularly in the context of targeting inflammatory and oncogenic pathways. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and therapeutic potential.

One of the key areas of investigation has been the compound's mechanism of action as a Michael acceptor, which allows it to interact with nucleophilic residues in proteins, thereby modulating their function. Researchers have demonstrated that 3-(4-Fluorophenyl)furan-2,5-dione can selectively inhibit certain enzymes involved in inflammatory responses, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These findings suggest its potential as a lead compound for the development of novel anti-inflammatory agents with improved selectivity and reduced side effects compared to existing therapeutics.

In addition to its anti-inflammatory properties, recent studies have also explored the anticancer potential of 3-(4-Fluorophenyl)furan-2,5-dione. Preliminary in vitro assays have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies indicate that it induces apoptosis through the activation of caspase-dependent pathways and the inhibition of key survival signals. These results underscore its potential as a scaffold for designing next-generation anticancer drugs.

Another notable advancement is the optimization of synthetic routes for 3-(4-Fluorophenyl)furan-2,5-dione. Recent publications have described improved methodologies for its preparation, focusing on higher yields, greener solvents, and reduced reaction times. These developments are critical for scaling up production and facilitating further pharmacological evaluations. Moreover, computational studies have provided insights into the structure-activity relationships (SAR) of this compound, enabling the design of analogs with enhanced potency and selectivity.

Despite these promising findings, challenges remain in translating the preclinical success of 3-(4-Fluorophenyl)furan-2,5-dione into clinical applications. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous pharmacokinetic and toxicological studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and unlock the full therapeutic potential of this compound.

In conclusion, 3-(4-Fluorophenyl)furan-2,5-dione (CAS: 58755-90-1) represents a promising candidate for drug development, with demonstrated efficacy in modulating inflammatory and oncogenic pathways. Continued research into its mechanisms of action, synthetic optimization, and preclinical evaluation will be crucial for advancing this compound toward clinical trials. The insights gained from these studies may also pave the way for the discovery of related furan-based therapeutics with broad applications in medicine.

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